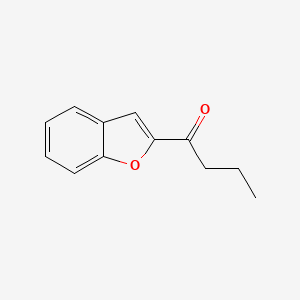

1-(Benzofuran-2-yl)butan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1-benzofuran-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXGPFAKAGINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234848 | |

| Record name | 1-(2-Benzofuryl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85614-50-2 | |

| Record name | 1-(2-Benzofuranyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzofuryl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Benzofuryl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-benzofuryl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzofuran 2 Yl Butan 1 One and Its Analogs

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 2-acylbenzofurans, including 1-(benzofuran-2-yl)butan-1-one, often rely on well-established reactions such as Friedel-Crafts acylation and the manipulation of functional groups on pre-existing benzofuran (B130515) cores.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone in the synthesis of aryl ketones and has been widely applied to benzofurans. nih.govresearchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of benzofuran with an acylating agent, such as butanoyl chloride or butyric anhydride (B1165640), in the presence of a Lewis acid catalyst. smolecule.com The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent, facilitating the attack by the electron-rich benzofuran ring.

The acylation of benzofuran generally occurs preferentially at the C2-position due to the higher electron density at this position of the furan (B31954) ring. arkat-usa.org However, the reaction can sometimes lead to a mixture of regioisomers, with acylation also occurring at other positions of the benzofuran ring. nih.gov

A noteworthy variation involves the use of trifluoroacetic anhydride (TFAA) to mediate the acylation of benzofurans with carboxylic acids, such as butyric acid, to regioselectively yield 2-acylbenzofurans like this compound. arkat-usa.orgarkat-usa.org This method offers the advantage of avoiding harsh Lewis acid catalysts. arkat-usa.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. arkat-usa.org

Table 1: Examples of Friedel-Crafts Acylation for 2-Acylbenzofuran Synthesis

| Benzofuran Derivative | Acylating Agent | Catalyst/Mediator | Product | Yield | Reference |

| Benzofuran | Butyric acid | TFAA | This compound | Good | arkat-usa.org |

| 5-Methylbenzofuran | Butanoyl chloride | AlCl₃ | 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one | Not specified | smolecule.com |

| Benzofuran | Acetic acid | TFAA | 1-(Benzofuran-2-yl)ethan-1-one | 88% | arkat-usa.org |

| 2-Phenylbenzofuran | Benzoyl chloride | AlCl₃ | 3-Benzoyl-2-phenylbenzofuran and regioisomers | Not specified | nih.gov |

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound can also be approached through the construction of the benzofuran ring from acyclic precursors already containing the butanoyl moiety or a group that can be converted to it.

One classical route involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloketone, a reaction known as the Rap-Stoermer reaction. researchgate.net For the synthesis of the target molecule, this would involve reacting salicylaldehyde with 1-bromo-2-hexanone.

Functional group interconversions on a pre-formed benzofuran scaffold offer another versatile approach. rsc.org For instance, a 2-cyanobenzofuran could be reacted with a butyl Grignard reagent (butylmagnesium bromide) to yield this compound. Alternatively, oxidation of a secondary alcohol, such as 1-(benzofuran-2-yl)butan-1-ol, would furnish the desired ketone. This precursor alcohol could be synthesized by reacting benzofuran-2-carbaldehyde with a propyl Grignard reagent.

Another strategy involves the Meyer-Schuster rearrangement of o-hydroxyphenyl propargylic alcohols, which can be intercepted by a nucleophile to generate 2-acyl benzofurans. researchgate.netcitedrive.comrsc.org This metal-free approach provides a pathway to these ketones in good yields. researchgate.netcitedrive.com

Modern and Catalytic Approaches

Contemporary organic synthesis has seen a surge in the use of transition metal-catalyzed reactions, offering milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, a key step in the synthesis of many complex organic molecules. wikipedia.org In the context of this compound synthesis, these reactions can be employed to couple a benzofuran moiety with a butanoyl group or its synthetic equivalent.

For example, a Sonogashira coupling of a 2-halobenzofuran with a terminal alkyne like 1-hexyne, followed by hydration of the resulting alkyne, would yield the target ketone. nih.govorganic-chemistry.org The Sonogashira reaction typically utilizes a palladium catalyst and a copper co-catalyst. rsc.org Microwave-assisted Sonogashira coupling has been shown to be an efficient one-pot method for the synthesis of 2,3-disubstituted benzofurans. nih.gov

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed cross-coupling reaction. mdpi.comnih.govmdpi.com This reaction involves the coupling of an organoboron compound with an organohalide. A possible route to an analog of the target molecule could involve the Suzuki coupling of a 2-benzofuranylboronic acid with a butanoyl chloride derivative, although direct acylation via Suzuki coupling can be challenging. A more common approach is to couple a halobenzofuran with an appropriate organoboron reagent to construct the benzofuran core, which is then functionalized. mdpi.com

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is central to many modern synthetic strategies for benzofuran derivatives. acs.orgscielo.org.mxnih.gov Beyond the cross-coupling reactions mentioned above, palladium catalysts can facilitate a variety of other transformations.

One-pot syntheses involving palladium-catalyzed Sonogashira coupling followed by cyclization are particularly efficient for constructing the benzofuran ring system. rsc.orgacs.org For instance, the reaction of a 2-iodophenol (B132878) with a terminal alkyne under palladium catalysis can lead to a 2-substituted benzofuran. rsc.org To synthesize this compound via this route, 1-hexyn-3-one could potentially be used as the alkyne component, although this specific transformation is not explicitly detailed in the provided sources.

Palladium-catalyzed reactions have also been developed for the direct functionalization of the benzofuran ring. unicatt.it For example, the palladium-catalyzed Tsuji-Trost reaction of benzofuran-2-ylmethyl acetates with various nucleophiles has been explored to create 2-substituted benzofurans. unicatt.it

Table 2: Modern Catalytic Methods for Benzofuran Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product Type | Reference |

| Sonogashira Coupling/Cyclization | Pd complex, CuI | 2-Iodophenol, Terminal Alkyne | 2,3-Disubstituted Benzofurans | nih.gov |

| Suzuki-Miyaura Coupling | Pd(II) complex, K₂CO₃ | 2-(4-Bromophenyl)benzofuran, Arylboronic acid | 2-Arylbenzofuran derivatives | mdpi.com |

| Cascade Annulation | Arynes, Sulfur Ylide | N,N-Dimethylformamide | 2-Aroyl Benzofurans | acs.org |

| Meyer-Schuster Rearrangement | Pyridine N-oxide (metal-free) | o-Hydroxyphenyl propargylic alcohols | 2-Acyl Benzofurans | researchgate.netcitedrive.comrsc.org |

| Tsuji-Trost Reaction | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos | Benzofuran-2-ylmethyl acetate, Nucleophiles | 2-Substituted Benzofurans | unicatt.it |

Use of Organometallic Reagents in Synthesis

Organometallic reagents, such as organolithium and Grignard reagents, are fundamental in organic synthesis for the formation of carbon-carbon bonds. uni-muenchen.deelte.hu In the synthesis of this compound, these reagents can be utilized in several ways.

As mentioned earlier, the reaction of benzofuran-2-carbaldehyde with propylmagnesium bromide (a Grignard reagent) would yield the corresponding secondary alcohol, which can then be oxidized to the target ketone. Alternatively, direct addition of a butanoyl-anion equivalent to a 2-functionalized benzofuran could be envisioned.

Organozinc reagents, often prepared from organolithium or Grignard reagents, are valuable in Negishi cross-coupling reactions. nih.gov A Negishi coupling between a 2-benzofuranylzinc reagent and butanoyl chloride could potentially form this compound. The use of organometallic reagents provides a powerful and versatile toolkit for the construction and functionalization of the benzofuran scaffold. uni-muenchen.de

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzofuran derivatives to reduce the environmental impact of chemical processes. These strategies focus on the use of less hazardous materials, energy efficiency, and waste reduction.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including benzofuran derivatives. tandfonline.comscispace.comresearchgate.net This technique often leads to significant reductions in reaction times, from hours to minutes, and can result in higher product yields compared to conventional heating methods. tandfonline.comsapub.org The application of microwave irradiation is considered an environmentally friendly and economical approach, aligning with the principles of green chemistry. tandfonline.com

For instance, the synthesis of benzofuran-3(2H)-ones has been successfully achieved under microwave conditions, providing a quick and facile route to these important dihydrobenzofuranones with yields ranging from 43% to 58%. semanticscholar.orgresearchgate.net In one study, a mixture was heated to 150°C for 30 minutes under 300W microwave irradiation, demonstrating a significant time reduction compared to traditional methods that require prolonged heating. semanticscholar.org Another example involves the synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones, where microwave-assisted, solvent-free conditions provided improved yields and reduced reaction times. tandfonline.com

The synthesis of 4-keto-4,5,6,7-tetrahydrobenzofurans has also been facilitated by microwave irradiation. The use of TMSCl in methanol (B129727) under microwave conditions at 90°C for 8 minutes in a sealed tube allowed for the facile intramolecular condensation of triketones, yielding the desired products in high yields. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound Class | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference(s) |

|---|---|---|---|---|

| Benzofuran-3(2H)-ones | Prolonged heating | 30 minutes | Higher yields | semanticscholar.orgresearchgate.net |

| E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones | Hours | Minutes | Improved yields | tandfonline.com |

| Pyrazolyl Benzofuran Derivatives | 4-6 hours | 2-4 minutes | Often poor yields vs. improved | sapub.org |

| Ethyl 3-arylaminobenzofuran-2-carboxylates | Not specified | Shorter reaction time | Comparable yields | scispace.com |

Biocatalytic Reductions and Enantioselective Synthesis of Related Structures

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The use of whole-cell biocatalysts or isolated enzymes can lead to the production of enantiomerically pure compounds, which are valuable building blocks in medicinal chemistry. nih.govresearchgate.net

A notable example is the enantioselective reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol. Lactobacillus paracasei BD87E6, a whole-cell biocatalyst isolated from a fermented beverage, has been used to achieve this transformation with high stereoselectivity. nih.govresearchgate.net This bioreduction, performed in an aqueous medium, reached a 92% yield with an enantiomeric excess (ee) of over 99.9%. nih.govresearchgate.net This method represents the first biological green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol and demonstrates scalability for potential industrial applications. nih.govresearchgate.net

The use of crude plant parts, such as shredded carrots (Daucus carota), has also been explored for the enantioselective reduction of benzofuran-2-yl methyl ketone. researchgate.netgctlc.org This approach highlights the use of readily available, inexpensive, and non-hazardous reagents in biotransformations, further emphasizing the green aspects of this methodology. gctlc.org

The enantioselective synthesis of more complex benzofuran-containing structures, such as cyclopenta[b]benzofurans, has been achieved through organocatalytic intramolecular double cyclization, yielding products with excellent stereoselectivities (up to 19:1 dr and 96% ee). semanticscholar.orgrsc.org These methods, while not strictly biocatalytic, often employ chiral organocatalysts to achieve high levels of enantioselectivity in the construction of complex molecular scaffolds. nih.govresearchgate.net

Solvent-Free or Aqueous Medium Reactions

Conducting reactions in solvent-free conditions or in aqueous media is a cornerstone of green chemistry, as it reduces the use of often toxic and expensive organic solvents. tandfonline.combeilstein-journals.org

Several synthetic routes to benzofuran derivatives have been successfully adapted to these greener conditions. For example, the synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones was achieved under solvent-free microwave irradiation, which not only reduced reaction time but also eliminated the need for solvent recovery and purification. tandfonline.com Similarly, the synthesis of new benzofuran derivatives has been performed in an aqueous phosphate (B84403) buffer solution using electrochemical methods, avoiding the use of any catalyst or toxic solvent. jbiochemtech.com

A heterogeneous Pd–Cu/C catalyst has been developed for the synthesis of indoles and benzofurans in pure water through a cascade Sonogashira alkynylation–cyclization sequence. beilstein-journals.org This method is tolerant to a wide variety of functional groups and provides good yields. Interestingly, the use of aqueous isopropanol (B130326) slightly decreased the efficiency, highlighting the beneficial role of water in solvating the substrates. beilstein-journals.org The synthesis of benzofuran derivatives has also been reported in water using a DMAP organo-catalyst, demonstrating a quick and practical one-pot ultrasound-mediated condensation method. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters such as catalyst loading, reaction time, and temperature is crucial for maximizing product yields, improving purity, and ensuring the scalability of synthetic protocols.

Catalytic Loading and Reaction Time Optimization

The efficiency of many synthetic routes to benzofurans is highly dependent on the catalyst system and reaction duration. For instance, in the one-pot synthesis of benzo[b]furans from 1-arylketones using iron and copper catalysis, the catalyst loading and reaction time were critical factors. acs.org While iron(III) could catalyze both the initial halogenation and the subsequent intramolecular O-arylation, using copper at either ppm levels or 10 mol % was found to be more effective. acs.org However, the cyclization step with ppm loading of copper required longer reaction times (>48 h), leading to lower yields (<40%). acs.org For a more efficient process, a higher loading of CuI (10 mol %) was used, which proved more effective for certain substrates. acs.org

In another study on the synthesis of benzofuran derivatives, the effect of different bases and solvents was explored. researchgate.net It was found that a Cs₂CO₃/DMF system provided higher yields and shorter reaction times compared to other base/solvent combinations. researchgate.net Specifically, using Cs₂CO₃ as a catalyst led to a very good yield of the desired product, while other conventional bases were far less effective. researchgate.net

The optimization of palladium-catalyzed C–H arylation for the synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives also demonstrated the importance of catalyst loading and reaction time. For certain substrates, it was necessary to use 10 mol% of Pd(OAc)₂ and a reaction time of 24 hours to ensure a high yield. nih.gov

Purity Levels and Scalability of Synthetic Protocols

The purity of the synthesized compounds is a critical factor, especially for applications in medicinal chemistry. High-performance liquid chromatography (HPLC) has been used to confirm the purity of synthesized benzofuran derivatives, with some protocols achieving purities of up to 99.7%. researchgate.net Purification of the final products is often achieved through column chromatography over silica (B1680970) gel. dtu.dkarkat-usa.org

The scalability of a synthetic method is essential for its practical application. Several protocols for the synthesis of benzofuran derivatives have been successfully scaled up to the gram scale without a significant loss in yield. acs.orgacs.orgnih.gov For example, the gram-scale synthesis of corsifuran C was more efficient when using a higher catalyst loading of CuI (10 mol %), resulting in an 84% yield compared to the 74% yield obtained on a smaller scale with ppm copper loading. acs.org Similarly, a radical coupling reaction for the synthesis of 3-substituted benzofurans was successfully carried out at the gram scale, yielding the desired phosphine (B1218219) oxide product in an excellent 90% yield. nih.gov The enantioselective bioreduction of 1-(benzofuran-2-yl)ethanone has also been shown to be scalable, with a 92% yield achieved at a substrate amount of 6.73 g. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Benzofuran 2 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete structural assignment of 1-(Benzofuran-2-yl)butan-1-one can be achieved.

Proton (¹H) NMR for Chemical Environment and Connectivity

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. In a typical spectrum recorded in deuterochloroform (CDCl₃), the aromatic protons of the benzofuran (B130515) ring system appear in the downfield region. Specifically, a doublet corresponding to the proton at position 7 is observed at approximately 7.70 ppm, while the proton at position 5' gives a signal around 7.57 ppm. arkat-usa.org A singlet for the furan (B31954) proton at position 3' is seen at about 7.49 ppm. arkat-usa.org The multiplet for the proton at position 4' is found around 7.46 ppm, and the triplet for the proton at position 6' appears at approximately 7.30 ppm. arkat-usa.org

The aliphatic protons of the butyl chain are observed in the upfield region. The triplet for the two protons of the methylene (B1212753) group adjacent to the carbonyl group (C2) resonates at approximately 2.93 ppm. arkat-usa.org The sextet for the two protons of the adjacent methylene group (C3) is found around 1.81 ppm, and the triplet for the three protons of the terminal methyl group (C4) appears at about 1.02 ppm. arkat-usa.org

Table 1: ¹H NMR Spectroscopic Data for this compound arkat-usa.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.70 | d | 7.9 | H-7' |

| 7.57 | d | 8.4 | H-5' |

| 7.49 | s | H-3' | |

| 7.48–7.44 | m | H-4' | |

| 7.30 | t | 7.4 | H-6' |

| 2.93 | t | 7.4 | -CH₂- (C2) |

| 1.81 | m | -CH₂- (C3) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbonyl carbon (C1) gives a characteristic signal in the downfield region at approximately 191.7 ppm. arkat-usa.org The carbons of the benzofuran ring system resonate in the aromatic region. The quaternary carbons C7a' and C2' are observed at 155.7 and 152.8 ppm, respectively. arkat-usa.org The signals for the methine carbons of the benzene (B151609) ring (C4', C5', C6', C7') appear between 128.2 and 123.4 ppm. arkat-usa.org The furan carbon C3' is found at 112.7 ppm, while the other benzene carbon, C3a', resonates at 112.6 ppm. arkat-usa.org

The aliphatic carbons of the butyl chain appear in the upfield region. The methylene carbon adjacent to the carbonyl group (C2) is observed at 40.9 ppm, followed by the next methylene carbon (C3) at 17.9 ppm, and the terminal methyl carbon (C4) at 14.0 ppm. arkat-usa.org

Table 2: ¹³C NMR Spectroscopic Data for this compound arkat-usa.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 191.7 | C=O (C1) |

| 155.7 | C-7a' |

| 152.8 | C-2' |

| 128.2 | C-4' |

| 127.2 | C-5' |

| 123.9 | C-6' |

| 123.4 | C-7' |

| 112.7 | C-3' |

| 112.6 | C-3a' |

| 40.9 | -CH₂- (C2) |

| 17.9 | -CH₂- (C3) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the complete structural assignment of complex molecules. science.govresearchgate.net

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity of the aliphatic chain and the aromatic protons within the benzofuran ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the butyl chain and the benzofuran ring system, for instance, by showing a correlation between the protons on C2 and the carbonyl carbon (C1) as well as C2' and C3' of the benzofuran ring. The structure of related compounds has been confirmed using these techniques. mdpi.comasianpubs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characterization of Functional Groups (e.g., Carbonyl Stretching)

Table 3: Key IR Absorption Bands for this compound arkat-usa.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2965 | C-H stretch (aliphatic) |

| 1682 | C=O stretch (ketone) |

| 1561 | C=C stretch (aromatic) |

| 1158 | C-O-C stretch (furan) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement. For this compound, the molecular formula is C₁₂H₁₂O₂. nih.gov In HRMS analysis using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The calculated exact mass for C₁₂H₁₃O₂⁺ is 189.0910, and experimental findings are in close agreement with this value, confirming the molecular formula. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. The molecular formula for this compound is C₁₂H₁₂O₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, provides a benchmark for experimental verification. nih.gov

While published experimental HRMS data for this specific molecule were not found in the reviewed literature, the analysis of closely related benzofuran derivatives consistently shows a strong correlation between calculated and measured exact masses, typically within a few parts per million (ppm). rsc.orgrsc.org For example, the HRMS (ESI) analysis of 1-(Benzofuran-2-yl)oct-2-yn-1-ol resulted in a found value of m/z = 265.1201 for its sodium adduct [M+Na]⁺, which aligns closely with the calculated value of 265.1204. rsc.org Similarly, 1-(Benzofuran-2-yl)-3-hydroxypropan-2-one showed a found [M+H]⁺ ion at m/z 191.0711, compared to a calculated value of 191.0708. rsc.org This level of accuracy is standard for the technique and provides high confidence in assigning the correct molecular formula.

| Molecular Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₂H₁₂O₂ | [M]⁺• | 188.08373 |

| [M+H]⁺ | 189.09155 | |

| [M+Na]⁺ | 211.07349 |

Fragmentation Pattern Analysis for Structural Insights

The mass spectral fragmentation pattern of a molecule under electron ionization (EI) provides a molecular fingerprint that is invaluable for structural elucidation. wikipedia.org For ketones, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangements. libretexts.orgwhitman.edu

In the case of this compound, the most probable fragmentation involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The loss of the propyl radical (•C₃H₇) is expected to be a dominant pathway, leading to the formation of the highly stable, resonance-stabilized 2-benzofuroyl cation. Another significant fragmentation would be the cleavage on the other side of the carbonyl group, resulting in the loss of the benzofuroyl radical and the formation of a propyl cation, though the former is generally more favored due to the stability of the acylium ion. Fragmentation of the benzofuran ring itself can also occur, yielding characteristic ions. researchgate.netnist.gov

| Proposed Fragment Structure | m/z (Nominal Mass) | Origin |

|---|---|---|

| [C₁₂H₁₂O₂]⁺• (Molecular Ion) | 188 | Ionization of the parent molecule |

| [C₉H₅O₂]⁺ (2-Benzofuroyl cation) | 145 | α-cleavage, loss of •C₃H₇ |

| [C₈H₅O]⁺ (Benzofuran radical cation fragment) | 117 | Loss of CO from the [C₉H₅O₂]⁺ ion |

| [C₃H₇]⁺ (Propyl cation) | 43 | α-cleavage, loss of [C₉H₅O₂]• |

X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Determination of Solid-State Molecular Geometry and Conformation

A single-crystal X-ray diffraction study for this compound itself has not been reported in the searched scientific literature. However, analysis of closely related structures provides significant insight into its expected molecular geometry. mdpi.com Studies on various 2-substituted benzofuran derivatives consistently show that the benzofuran ring system is essentially planar. researchgate.netresearchgate.net

For instance, in a series of 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates, the benzofuran moiety maintains its planarity. researchgate.net The conformation of the molecule is largely determined by the torsion angles between the planar benzofuran ring and the attached side chain. For this compound, free rotation around the C-C single bonds of the butyl chain allows for conformational flexibility. The torsion angle between the plane of the benzofuran ring and the plane of the carbonyl group is a key conformational parameter. In related structures, this linkage can adopt conformations ranging from nearly coplanar to perpendicular, depending on the steric and electronic effects of other substituents and crystal packing forces. researchgate.net

| Torsion Angle | Atoms Involved | Value (°) |

|---|---|---|

| τ1 | O1–C8–C9–O3 | -176.92(14) |

Note: The table shows the torsion angle defining the orientation of the carbonyl group relative to the benzofuran ring (O1 is the furan oxygen, C8 is the adjacent carbon in the furan ring, and C9-O3 represents the carbonyl group of the side chain). The value near 180° indicates a nearly anti-planar conformation in this analogue.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular forces. Although a crystal structure for the title compound is unavailable, the analysis of its analogues allows for a predictive understanding of its solid-state packing.

The crystal packing of benzofuran derivatives is often stabilized by a combination of weak intermolecular interactions. nih.govasianpubs.org Given the structure of this compound, which contains a carbonyl group as a hydrogen bond acceptor and aromatic C-H groups as potential donors, weak C-H···O hydrogen bonds are highly probable. mdpi.comiucr.org These interactions can link molecules into chains or dimeric motifs. researchgate.net

| Interaction Type | Description | Example Source |

|---|---|---|

| C–H···O Hydrogen Bonds | Interactions between aromatic or aliphatic C-H donors and carbonyl or furan oxygen acceptors, linking molecules into networks. | nih.goviucr.org |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent benzofuran moieties. | mdpi.com |

| C–H···π Interactions | An aliphatic or aromatic C-H bond acting as a donor to the π-system of a nearby benzofuran ring. | asianpubs.orgiucr.org |

Chemical Reactivity and Derivatization Strategies for 1 Benzofuran 2 Yl Butan 1 One

Reactions Involving the Ketone Functionality

The ketone group in 1-(Benzofuran-2-yl)butan-1-one is a key site for various chemical transformations, including reductions, condensations, additions, and alkylations/acylations.

Reduction Reactions to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(Benzofuran-2-yl)butan-1-ol, using common reducing agents. smolecule.comsmolecule.com This transformation is a fundamental step in the synthesis of various derivatives.

Common Reducing Agents and Conditions:

| Reducing Agent | Product | Reference |

| Sodium borohydride (B1222165) (NaBH4) | 1-(Benzofuran-2-yl)butan-1-ol | smolecule.comsmolecule.com |

| Lithium aluminum hydride (LiAlH4) | 1-(Benzofuran-2-yl)butan-1-ol | smolecule.comsmolecule.com |

| Carrot (Daucus carota) bits (Biocatalytic) | (S)-1-(Benzofuran-2-yl)ethanol (from the methyl ketone analogue) | researchgate.net |

Studies have shown that the reduction of related benzofuran-2-yl ketones can be achieved with high enantioselectivity using biocatalytic methods. For instance, the reduction of benzofuran-2-yl methyl ketone using carrot bits yielded the corresponding (S)-alcohol with excellent enantiomeric excess. researchgate.net This highlights the potential for creating chiral centers at the C1 position of the butane (B89635) chain.

Condensation and Addition Reactions

The ketone functionality allows for various condensation and addition reactions, leading to the formation of more complex molecular architectures. These reactions are pivotal in synthesizing heterocyclic systems and other functionalized derivatives.

Aldol (B89426) Condensation: Analogous to other ketones, this compound can undergo aldol condensation reactions. For example, the related 2-acetylbenzofuran (B162037) reacts with substituted aldehydes to form chalcones. researchgate.net These chalcones can then serve as precursors for the synthesis of pyrazoles and other heterocyclic compounds. researchgate.netresearchgate.net

Michael Addition: The α,β-unsaturated ketones (chalcones) derived from 2-acetylbenzofuran can undergo Michael addition with nucleophiles like nitromethane. researchgate.net

Claisen Condensation: The reaction of related 2-acetyl-3-methylbenzofuran derivatives with diethyl oxalate (B1200264) in the presence of a base like sodium methoxide (B1231860) results in a Claisen condensation, forming a 2,4-dioxobutanoate. researchgate.net

Addition of Nucleophiles: The ketone can react with various nucleophiles. For instance, condensation with hydrazine (B178648) and its derivatives can lead to the formation of pyrazoles. sapub.orgderpharmachemica.com Reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoles. derpharmachemica.com

Alkylation and Acylation of the Ketone

While direct alkylation or acylation at the α-position of the ketone can be challenging, derivatization often proceeds through the formation of an enolate intermediate.

Research on related aryl ketones has demonstrated multi-carbon homologation via C-C bond cleavage and subsequent cross-coupling reactions. nih.gov Furthermore, visible light-mediated monofluoromethylation/acylation of olefins has been achieved using dual organo-catalysis, suggesting potential for similar transformations on derivatives of this compound. nih.gov

Transformations on the Benzofuran (B130515) Moiety

The benzofuran ring system is susceptible to various transformations, including electrophilic and nucleophilic aromatic substitutions, as well as halogenation.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzofuran ring can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and regioselectivity differ significantly.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzofuran ring is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. dalalinstitute.comlibretexts.org For example, a nitro group on the benzofuran ring can facilitate nucleophilic substitution. evitachem.com

Halogenation and Other Substitutions

Halogenation is a common transformation performed on the benzofuran nucleus.

Bromination: The synthesis of 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one demonstrates that halogenation at the 7-position of the benzofuran ring is possible.

Other Substitutions: The benzofuran ring can be modified through various other substitution reactions. For instance, Friedel-Crafts acylation of benzofuran itself with butyric acid in the presence of trifluoroacetic anhydride (B1165640) (TFAA) regioselectively yields this compound. arkat-usa.org This indicates the possibility of introducing other acyl groups at available positions on the benzofuran ring of the title compound, depending on the directing effects of the existing butanoyl group.

Ring Opening and Ring Expansion Studies

The benzofuran ring system, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by functional groups such as the butanoyl group at the 2-position. Studies on related 2-acylbenzofurans have shown that the furan (B31954) ring can be cleaved through various mechanisms. For instance, treatment with strong nucleophiles or under certain oxidative conditions can lead to the cleavage of the C-O bond within the furan moiety. However, specific studies focusing exclusively on the ring opening or expansion of this compound are not extensively documented in publicly available literature, suggesting that this particular substrate is more commonly utilized for derivatization of the keto group rather than for transformations involving the benzofuran core itself. The stability of the benzofuran ring in this compound makes it a reliable platform for building molecular complexity.

Synthesis of Novel Heterocyclic Derivatives

The carbonyl group and the adjacent active methylene (B1212753) group in this compound are key functional handles for the construction of new heterocyclic rings. These reactions often proceed through initial condensation or substitution, followed by an intramolecular cyclization step.

Pyrazole (B372694), Triazole, and Oxazole Annulations from this compound Precursors

The synthesis of fused and appended heterocyclic systems from this compound is a well-established strategy for generating novel compounds with potential biological activities. The carbonyl group of the butanoyl moiety serves as a prime electrophilic site for reactions with binucleophiles to form five-membered rings.

Pyrazoles: The reaction of this compound with hydrazine derivatives is a common route to pyrazole formation. This reaction typically proceeds through the initial formation of a hydrazone, which then undergoes cyclization. The specific reaction conditions can influence the final product. For instance, using substituted hydrazines allows for the introduction of various groups on the pyrazole nitrogen.

Triazoles: While less common than pyrazole synthesis, triazoles can be synthesized from precursors derived from this compound. This often involves the conversion of the ketone into an intermediate that contains the requisite N-N-C or N-C-N fragment, which can then be cyclized.

Oxazoles: The synthesis of oxazoles from this compound can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of an intermediate acylated aminoketone. The ketone functionality is central to forming the necessary precursors for these cyclizations.

A summary of representative annulation reactions is presented in the table below.

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Hydrazine Hydrate (B1144303) | 3-(Benzofuran-2-yl)-5-propyl-1H-pyrazole |

| This compound | Phenylhydrazine (B124118) | 3-(Benzofuran-2-yl)-1-phenyl-5-propyl-1H-pyrazole |

| α-Halogenated this compound | Amides/Thioamides | Substituted Oxazoles/Thiazoles |

Chalcone (B49325) Formation and Subsequent Cyclizations

The presence of an active methylene group adjacent to the carbonyl in this compound is not suitable for direct Claisen-Schmidt condensation to form chalcones. Instead, the related 2-acetylbenzofuran is the typical starting material for such reactions. However, this compound can be a precursor to chalcone-like structures through different synthetic routes. These resulting α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic systems.

The general reaction involves the condensation of a benzofuran-2-yl ketone with an aromatic aldehyde in the presence of a base, leading to the formation of a chalcone. These chalcones, characterized by the presence of a reactive α,β-unsaturated ketone moiety, can then undergo cyclization reactions with various reagents to yield a diverse range of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines.

| Chalcone Precursor | Reagent | Resulting Heterocycle |

| Benzofuran-2-yl chalcone | Hydrazine Hydrate | Pyrazoline derivative |

| Benzofuran-2-yl chalcone | Guanidine (B92328) | Aminopyrimidine derivative |

| Benzofuran-2-yl chalcone | o-Phenylenediamine | Benzodiazepine derivative |

This compound as a Synthetic Building Block

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules. Its benzofuran core and reactive keto group allow for a wide array of chemical transformations.

Precursor in Multistep Organic Syntheses

This compound has been employed as a starting material in various multistep synthetic sequences. The butanoyl side chain can be modified in numerous ways, such as through reduction of the carbonyl group to an alcohol, which can then be further functionalized. The α-carbon to the carbonyl can be halogenated to introduce a leaving group, facilitating nucleophilic substitution reactions. These modifications allow for the elaboration of the side chain, which can be a key step in the total synthesis of natural products or the preparation of analog libraries for drug discovery.

Construction of Complex Molecular Architectures

The rigid benzofuran scaffold of this compound provides a defined three-dimensional orientation for appended functional groups, making it a useful template for the construction of complex molecular architectures. By combining the derivatization strategies discussed previously, such as heterocycle annulation and side-chain modification, intricate molecules with multiple stereocenters and diverse functional groups can be assembled. These complex structures are often designed to interact with specific biological targets, and the benzofuran nucleus serves as a key pharmacophoric element. The ability to systematically modify the structure of this compound allows for the fine-tuning of the physicochemical and biological properties of the final compounds.

Computational and Theoretical Investigations of 1 Benzofuran 2 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of benzofuran (B130515) derivatives. These methods provide deep insights into the electronic structure and potential reactivity of these compounds.

The electronic properties of 2-acylbenzofurans are largely dictated by the interplay between the benzofuran ring system and the acyl substituent. Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO is typically distributed over the electron-rich benzofuran ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is often localized on the acyl group, which acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer from the benzofuran ring to the acyl group. researchgate.net

Computational studies on related benzofuran derivatives have calculated these energy values, which are indicative of the electronic behavior expected for 1-(benzofuran-2-yl)butan-1-one. sci-hub.seresearchgate.net

Table 1: Representative Frontier Orbital Energies for Benzofuran Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Phenylbenzofuran | -4.869 | -1.885 | 2.984 |

Note: Data is derived from studies on analogous compounds and serves as an estimation. sci-hub.seresearchgate.net

DFT calculations are routinely used to predict spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. For benzofuran derivatives, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra) have shown good agreement with experimental data. researchgate.net

By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical NMR spectra can be generated. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. These computational predictions are invaluable for confirming molecular structures and interpreting experimental spectra for compounds in this class. researchgate.net

Computational methods provide powerful insights into the chemical reactivity of molecules. Molecular Electrostatic Potential (MESP) maps are a key tool in this regard. For benzofuran derivatives, MESP plots identify the electron-rich and electron-poor regions of the molecule. sci-hub.se Typically, the oxygen atom of the carbonyl group represents a site of high negative potential (nucleophilic site), making it susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms of the aromatic ring often show positive potential, indicating them as potential sites for nucleophilic attack. sci-hub.se

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Computational methods are used to explore its preferred shapes and how they might change in different environments.

The conformation of 2-acylbenzofurans is characterized by the relative orientation of the acyl group with respect to the benzofuran ring. Crystallographic studies on closely related compounds, such as (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime and 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, reveal important structural features. nih.govnih.gov

These studies consistently show that the benzofuran ring system is nearly planar. nih.govnih.gov The acyl side chain tends to be coplanar with the ring to maximize conjugation. A key conformational feature is the orientation of the carbonyl oxygen relative to the furan (B31954) oxygen. The syn conformation, where both oxygen atoms are on the same side of the C2-C(carbonyl) bond, is commonly observed. nih.govnih.gov This arrangement is energetically favorable as it minimizes steric repulsion. For this compound, the butyl chain would introduce additional rotational freedom, but the planarity of the benzofuran-carbonyl core is expected to be maintained as the dominant low-energy conformation.

The surrounding environment, particularly the solvent, can significantly influence the structure and properties of a molecule. Computational studies on benzofuran derivatives have explored these solvent effects using models like the Polarizable Continuum Model (PCM). rsc.org

These studies show that polar solvents can lead to an increase in the molecule's dipole moment. For instance, the ground state dipole moment (μg) of a benzofuran derivative was found to be higher in more polar solvents. sci-hub.se This indicates a greater charge separation within the molecule in response to the solvent's electric field. Similarly, properties like polarizability are enhanced in polar liquids. rsc.org Such solvent-induced changes can alter the stability of different conformations and influence the molecule's reactivity and spectroscopic behavior. For this compound, it is expected that its electronic and structural properties would be similarly modulated by the polarity of its environment. rsc.orgnih.gov

Molecular Docking Studies (In Vitro Context)

Computational molecular docking has been instrumental in elucidating the potential biological targets of benzofuran derivatives, including the scaffold represented by this compound. These in silico techniques predict how a ligand might bind to a macromolecule's active site, providing insights into the non-covalent interactions that stabilize the complex.

Prediction of Binding Interactions with Biological Macromolecules in In Vitro Models

Molecular docking studies on various benzofuran derivatives have predicted binding interactions with a range of biological macromolecules, suggesting potential mechanisms of action for compounds like this compound. These studies often focus on targets relevant to cancer and infectious diseases.

For instance, docking simulations of benzofuran-triazine hybrids identified Dihydrofolate Reductase (DHFR), an enzyme crucial for bacterial DNA synthesis, as a potential target. nih.gov The predicted interactions within the DHFR active site involved key amino acid residues, indicating that the benzofuran moiety plays a significant role in binding. nih.gov Similarly, studies on benzofuran derivatives designed as anticancer agents have predicted interactions with enzymes like Phosphatidylinositol-3-kinases (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin. nih.govresearchgate.netnih.gov

In the context of tubulin inhibition, a validated anticancer target, docking studies have shown that benzofuran derivatives can fit effectively into the colchicine binding site. nih.govresearchgate.net The interactions predicted in these models are crucial for disrupting microtubule polymerization, which in turn leads to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net Another study identified tubulin as a molecular target for derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one, a close structural analog. mdpi.comnih.gov

The types of interactions predicted are diverse and fundamental to the stability of the ligand-protein complex. They typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and the target protein.

Ring-Stacking (π-π) Interactions: Involving the aromatic benzofuran ring system and aromatic amino acid residues like tyrosine or phenylalanine.

Computational studies targeting the Epidermal Growth Factor Receptor (EGFR), another key target in lung cancer, have also been performed on benzofuran-1,2,3-triazole hybrids, predicting their binding modes and interactions within the receptor's active site. nih.gov

| Biological Target | Predicted Interacting Residues/Moieties | Type of Interaction | Potential Effect |

|---|---|---|---|

| Tubulin (Colchicine Binding Site) | Various amino acid residues within the pocket | Hydrogen bonds, Hydrophobic interactions | Inhibition of microtubule polymerization nih.govresearchgate.net |

| PI3Kα | Specific amino acids in the active site | Hydrogen bonds, Hydrophobic interactions | Enzyme inhibition nih.gov |

| VEGFR-2 | Specific amino acids in the kinase domain | Hydrogen bonds, Hydrophobic interactions | Enzyme inhibition researchgate.netnih.gov |

| Dihydrofolate Reductase (DHFR) | Various amino acid residues | Hydrogen bonds, Hydrophobic interactions | Antibacterial activity nih.gov |

Ligand-Target Recognition and Binding Affinity Prediction in In Vitro Systems

Beyond identifying potential interactions, molecular docking is used to predict the binding affinity between a ligand and its target, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energy values suggest a more stable ligand-protein complex and potentially higher biological activity. africanjournalofbiomedicalresearch.com

For a series of benzofuran-triazine hybrids studied for antibacterial activity, docking against the DHFR enzyme yielded binding energies ranging from -7.5 to -9.3 kcal/mol. nih.gov These in silico results correlated well with the in vitro antibacterial screening, where the compound with the best binding energy also showed the highest potency. nih.gov Similarly, docking studies of benzofuran derivatives against antibacterial targets have reported binding energies between -6.9 and -10.4 kcal/mol, suggesting these compounds could be effective antibacterial agents. africanjournalofbiomedicalresearch.com

In the context of anticancer research, a newly synthesized benzofuran derivative (Compound 8 in the study) was computationally docked against PI3K and VEGFR-2. The study reported IC50 values of 2.21 nM for PI3K and 68 nM for VEGFR-2, indicating potent dual inhibitory effects that were supported by the docking simulations. researchgate.netnih.gov

Furthermore, the binding of benzofuran derivatives to serum albumins, such as bovine serum albumin (BSA), has been investigated. encyclopedia.pub These studies are important for understanding the pharmacokinetics of a compound. Fluorescence quenching experiments indicated that benzofuran derivatives bind to BSA with high affinity, showing dissociation constants (kD) in the nanomolar range. encyclopedia.pub

| Compound Class | Biological Target | Predicted Binding Affinity Metric | Affinity Value |

|---|---|---|---|

| Benzofuran-Triazine Hybrids | Dihydrofolate Reductase (DHFR) | Binding Energy | -7.5 to -9.3 kcal/mol nih.gov |

| Benzofuran Derivatives (M5k-M5o) | Antibacterial Target | Binding Energy | -6.9 to -10.4 kcal/mol africanjournalofbiomedicalresearch.com |

| Benzofuran Derivative (Compound 8) | PI3K | IC50 | 2.21 nM researchgate.netnih.gov |

| Benzofuran Derivative (Compound 8) | VEGFR-2 | IC50 | 68 nM researchgate.netnih.gov |

| 4-nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | Dissociation Constant (kD) | 28.4 ± 10.1 nM encyclopedia.pub |

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies, often augmented by computational modeling, are crucial for optimizing lead compounds. By systematically modifying the chemical structure of a molecule like this compound and evaluating the impact on its biological activity, researchers can identify key structural features required for potency and selectivity.

Identification of Key Structural Features for In Vitro Activity

SAR studies on various series of benzofuran derivatives have highlighted several structural elements that are critical for their biological activity.

Substitutions at the C-2 Position: The C-2 position of the benzofuran ring is a common site for substitution and has been identified as crucial for the cytotoxic activity of these compounds. nih.gov The nature of the substituent at this position, such as the butan-1-one group in the title compound, significantly influences the molecule's interaction with biological targets.

The Benzofuran Core: The planar, aromatic benzofuran ring system itself is a key pharmacophore. It serves as a scaffold for orienting substituents in three-dimensional space and often engages in vital π-π stacking or hydrophobic interactions within the target's binding site.

Halogenation: The addition of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran ring has been shown to significantly increase anticancer activity. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity. nih.gov The position of the halogen is also a critical determinant of its effect on biological activity. nih.gov

The Carbonyl Group: In benzofuran-2-yl ketones, the carbonyl group (C=O) can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active sites of enzymes or receptors. Its presence is often essential for activity.

Hybridization with Other Heterocycles: Hybridizing the benzofuran scaffold with other heterocyclic rings like triazole, piperazine, or imidazole has emerged as a promising strategy for developing potent cytotoxic agents. nih.gov

A Quantitative Structure-Activity Relationship (QSAR) study performed on a set of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives identified that specific alkyl substituents had either a positive or negative impact on the biological activity, demonstrating the fine-tuning possible through structural modification. nih.gov These computational models help to rationalize the observed biological data and guide the design of new, more potent analogs.

Biological Activity and Mechanistic Studies of 1 Benzofuran 2 Yl Butan 1 One in Vitro Focus

In Vitro Antimicrobial Activity

The antimicrobial potential of 1-(Benzofuran-2-yl)butan-1-one and its derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of pathogenic bacteria and fungi. These in vitro evaluations are crucial in the preliminary stages of drug discovery, providing insights into the compound's spectrum of activity and potency.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 1-(benzofuran-2-yl)ethanone, a closely related structure to this compound, have been synthesized and evaluated for their antibacterial properties. In one study, a series of novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were screened for their activity against standard and clinical bacterial strains. Among the tested compounds, one derivative, compound 7 , demonstrated moderate activity specifically against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL semanticscholar.orgmdpi.com. This suggests that the benzofuran (B130515) scaffold can be a promising framework for the development of new antibacterial agents. The activity appears to be influenced by the nature of substitutions on the benzofuran ring, with the presence of a bromine atom in compound 7 being a determining factor for its antibacterial properties mdpi.com.

Another study on conjugated benzofuran-triazine derivatives indicated better antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria nih.gov. This aligns with the findings for other benzofuran derivatives, suggesting a general trend of higher efficacy against Gram-positive strains. For instance, a series of 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran showed good activity against Gram-positive bacteria with an inhibitory zone of 20 mm, and even more potent activity against Gram-negative bacteria with an inhibitory zone of 25 mm nih.gov.

Conversely, some studies have reported higher activity against Gram-negative bacteria. For example, synthesized 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones showed that their inhibitory activity against Gram-negative bacteria was higher than that against Gram-positive bacteria nih.gov. Specifically, certain synthesized 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles demonstrated significant activity against E. coli, surpassing that of the control drug researchgate.net.

The antibacterial activity of benzofuran derivatives is also influenced by substitutions at various positions on the benzofuran ring system. For example, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activities against all tested strains nih.gov.

Table 1: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (Compound 7) | Gram-positive strains | Moderate (MIC: 16-64 µg/mL) | semanticscholar.orgmdpi.com |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-positive bacteria | Good (Inhibitory zone: 20 mm) | nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Excellent (Inhibitory zone: 25 mm) | nih.gov |

| 3-(benzofuran-2-yl)-...-pyrazoles | E. coli | Significant | researchgate.net |

Antifungal Activity against Fungal Species

In addition to antibacterial effects, benzofuran derivatives have been evaluated for their in vitro antifungal activity against various fungal species. A study involving 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and their pyrazole (B372694) derivatives showed that some of these compounds exhibited antifungal activity against Aspergillus niger that was comparable to the reference drug researchgate.net. The screening of these compounds was performed at a concentration of 100 µg nih.gov.

Further research into benzofuran-based compounds has highlighted their potential as antifungal agents. For instance, benzofuran derivatives containing a barbitone and thiobarbitone moiety have been synthesized and evaluated for their antifungal properties nih.gov. Similarly, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones demonstrated superior antifungal potencies compared to their antibacterial activities, with one compound being identified as a promising antifungal agent nih.gov.

The antifungal activity is also dependent on the specific substitutions on the benzofuran scaffold. For example, 2-amino-4-arylthio-5-hydroxybenzofurans have shown potent antifungal activity against C. krusei, C. neoformans, and A. niger, suggesting that the benzofuran-5-ol scaffold is a promising lead for the development of new antifungal drugs nih.gov. In another study, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most active derivative against Candida albicans among the tested compounds nih.gov.

Table 2: In Vitro Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| 3-(benzofuran-2-yl)-...-pyrazoles | Aspergillus niger | Activity equal to reference drug | researchgate.net |

| Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | Fungal strains | Promising antifungal agent | nih.gov |

| 2-amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Potent activity | nih.gov |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Candida albicans | Most active derivative | nih.gov |

Evaluation of Minimum Inhibitory Concentrations (MIC) in In Vitro Assays

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. For derivatives of 1-(benzofuran-2-yl)ethanone, MIC values have been determined against various bacterial strains. As mentioned, a brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethanone (compound 7 ) exhibited MIC values between 16 and 64 µg/mL against Gram-positive bacteria semanticscholar.orgmdpi.com.

In a broader context of benzofuran derivatives, MIC values have been reported to be in the range of 0.5 mg/mL to 1 mg/mL against a panel of microorganisms, which is comparable to clinically used antimicrobial agents nih.gov. Another study on different benzofuran derivatives found MIC values for antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus to be 12.5 μg/mL, 25 μg/mL, and 12.5 μg/mL, respectively, for one compound, while another showed activity against Staphylococcus aureus with an MIC of 25 μg/mL mdpi.com. For antifungal activity, certain benzofuran derivatives displayed MIC values of 12.5 μg/mL and 12.5–25 μg/mL against Penicillium italicum and Colletotrichum musae mdpi.com.

These MIC evaluations are fundamental in structure-activity relationship (SAR) studies, helping to identify the chemical modifications that enhance the antimicrobial efficacy of the benzofuran core structure.

Table 3: Minimum Inhibitory Concentrations (MIC) of Selected Benzofuran Derivatives

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (Compound 7) | Gram-positive strains | 16 - 64 | semanticscholar.orgmdpi.com |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | mdpi.com |

| Benzofuran derivative 1 | Escherichia coli | 25 | mdpi.com |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | mdpi.com |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 | mdpi.com |

| Benzofuran derivative 5 | Penicillium italicum | 12.5 | mdpi.com |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5 - 25 | mdpi.com |

In Vitro Anticancer Activity in Cell Lines

The anticancer potential of benzofuran derivatives, including those structurally related to this compound, has been explored through in vitro studies on various human cancer cell lines. These investigations focus on evaluating the cytotoxicity and anti-proliferative effects of these compounds, providing a basis for their further development as potential therapeutic agents.

Cytotoxicity Evaluation against Various Human Tumor Cell Lines

A number of studies have demonstrated the cytotoxic activity of benzofuran derivatives against a range of human tumor cell lines. For instance, a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, showed significant cytotoxic effects. The IC50 values were determined to be 2.85 µM for A549 (lung cancer), 1.46 µM for H1299 (lung cancer), 0.59 µM for HCT116 (colon cancer), and 0.35 µM for HT29 (colon cancer) cells uludag.edu.tr.

In another study, novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were tested against four different cancer cell lines: chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki-1) semanticscholar.orgmdpi.com. Two of the synthesized derivatives exhibited selective action towards K562 cells while showing no toxic effects on normal human keratinocytes (HaCaT) semanticscholar.orgmdpi.com. This selectivity is a desirable characteristic for potential anticancer drugs. The introduction of a bromine atom into the benzofuran molecule was found to increase the cytotoxic potential in both normal and cancer cells semanticscholar.orgmdpi.com.

Benzofuran-substituted chalcone derivatives have also shown high cytotoxic activity on human breast cancer cell lines MCF-7 (IC50: 9.37-2.71 µM) and MDA-MB-231 (IC50: 5.36-2.12 µM), as well as lung cancer cell lines A549 (IC50: 3.23-2.21 µM) and H1299 (IC50: 6.07-2.92 µM) uludag.edu.tr. These findings underscore the potential of the benzofuran scaffold in designing potent and selective cytotoxic agents.

Table 4: Cytotoxicity (IC50) of Selected Benzofuran Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-...-penta-2,4-dien-1-one | A549 | Lung Cancer | 2.85 | uludag.edu.tr |

| H1299 | Lung Cancer | 1.46 | uludag.edu.tr | |

| HCT116 | Colon Cancer | 0.59 | uludag.edu.tr | |

| HT29 | Colon Cancer | 0.35 | uludag.edu.tr | |

| Benzofuran-substituted chalcone derivative 2 | MCF-7 | Breast Cancer | 9.37 | uludag.edu.tr |

| MDA-MB-231 | Breast Cancer | 5.36 | uludag.edu.tr | |

| A549 | Lung Cancer | 3.23 | uludag.edu.tr | |

| H1299 | Lung Cancer | 6.07 | uludag.edu.tr | |

| Benzofuran-substituted chalcone derivative 4 | MCF-7 | Breast Cancer | 2.71 | uludag.edu.tr |

| MDA-MB-231 | Breast Cancer | 2.12 | uludag.edu.tr | |

| A549 | Lung Cancer | 2.21 | uludag.edu.tr | |

| H1299 | Lung Cancer | 2.92 | uludag.edu.tr |

Inhibition of Cell Proliferation in In Vitro Models

Beyond initial cytotoxicity, the ability of benzofuran derivatives to inhibit the proliferation of cancer cells is a key aspect of their anticancer activity. Studies have shown that these compounds can effectively halt the growth of cancer cells. For example, benzofuran-substituted chalcone derivatives were found to inhibit the migration of cancer cells, indicating antimetastatic potential uludag.edu.tr.

The mechanism of action for some of the most active benzofuran derivatives involves the induction of apoptosis in cancer cells. For instance, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were found to have pro-oxidative effects, increasing reactive oxygen species in cancer cells, which can lead to apoptosis semanticscholar.orgmdpi.com. Further investigations confirmed the proapoptotic properties of these compounds through assays for caspase-3/7 activity and Annexin V staining semanticscholar.orgmdpi.com. Specifically, two compounds were shown to induce apoptosis in K562 leukemia cells semanticscholar.orgmdpi.com.

The multifaceted actions of benzofuran derivatives, including the induction of apoptosis and inhibition of cell migration, position them as a significant area of research for the development of novel anticancer therapies mdpi.comuludag.edu.tr.

Mechanistic Studies of Anticancer Action (e.g., Cell Cycle Arrest, Apoptosis Induction in Cell Culture)

While direct studies on this compound are not available, research on other benzofuran derivatives suggests potential anticancer mechanisms involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, a novel synthetic benzofuran lignan derivative has been shown to induce cell death in Jurkat T-lymphocytes by causing G2/M phase cell cycle arrest. nih.gov This process was found to be dependent on the p53 tumor suppressor protein. nih.gov In p53-positive cells, this compound also triggered apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Other studies on bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated their cytotoxic effects on leukemia cell lines, such as K562 and MOLT-4, through the induction of apoptosis. nih.gov The pro-apoptotic activity of some of these derivatives is linked to an increase in reactive oxygen species (ROS) within the cancer cells. mdpi.com Elevated ROS levels can disrupt the mitochondrial membrane, leading to the release of cytochrome C, which in turn activates the caspase cascade and initiates apoptosis. mdpi.com Furthermore, some benzofuran-substituted chalcone derivatives have been found to trigger apoptosis through the extrinsic pathway in human breast and lung cancer cells. uludag.edu.tr

A study on R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP], a compound with a related benzofuran core, demonstrated its neuroprotective function against apoptosis induced by a dopaminergic neurotoxin in SH-SY5Y cells. nih.gov The anti-apoptotic mechanism involved the stabilization of the mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. nih.gov Additionally, certain halogenated derivatives of methyl benzofuran-3-carboxylate have been observed to induce G2/M phase arrest in HepG2 and A549 cancer cell lines. mdpi.com

These findings from related benzofuran compounds suggest that this compound could potentially exert anticancer effects through similar mechanisms of apoptosis induction and cell cycle arrest, although specific experimental verification is required.

Other In Vitro Biological Activities

Enzyme Inhibition Assays (e.g., COX, LOX, PI3K, VEGFR2, Acetylcholinesterase)

The benzofuran scaffold is present in various molecules that have been investigated as enzyme inhibitors. However, specific data on the enzyme inhibitory activity of this compound is not currently available.

Studies on other benzofuran derivatives have shown inhibitory effects on several enzymes. For example, a series of novel benzofuran hybrids have been designed and synthesized as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key targets in cancer therapy. nih.gov

In the context of neurodegenerative diseases, some benzofuran-based hybrid compounds have been evaluated for their ability to inhibit cholinesterases. amazonaws.com Specifically, certain hydroxylated 2-phenylbenzofuran derivatives have demonstrated selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme that becomes more prominent in the later stages of Alzheimer's disease. nih.gov A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have also been synthesized and identified as potent butyrylcholinesterase inhibitors. nih.gov Furthermore, a computational study has explored the potential of pyrazole and benzofuran-based derivatives as potent acetylcholinesterase (AChE) inhibitors. frontiersin.org

Regarding inflammatory enzymes, there is interest in coumarin derivatives, which share some structural similarities with benzofurans, as lipoxygenase (LOX) inhibitors. mdpi.com The development of cell-based assays for screening LOX inhibitors could facilitate the evaluation of compounds like this compound in the future. nih.gov

Antioxidant Activity Assessment in Cell-Free or Cellular Systems

The antioxidant potential of the benzofuran nucleus has been reported in several studies, although specific data for this compound is lacking. The antioxidant activity of these compounds is often assessed using cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govmdpi.commdpi.comcabidigitallibrary.orgnih.govmdpi.com

For instance, a study on new benzofuran derivatives reported their in vitro antioxidant activity using the DPPH method, with some compounds showing very good activity. nih.gov Another study on benzofuran-2-one derivatives also evaluated their antioxidant capacity through both DPPH assay and cyclic voltammetry. nih.govmdpi.com The antioxidant effects of novel benzofuran-2-carboxamide (B1298429) derivatives have also been investigated, with one compound showing the ability to scavenge DPPH radicals and inhibit lipid peroxidation in rat brain homogenate. nih.govresearchgate.net

In cellular systems, the antioxidant capacity of selected benzofuran-2-one derivatives has been investigated in a model of neurodegeneration. mdpi.com These compounds were able to reduce intracellular ROS levels in differentiated SH-SY5Y cells exposed to oxidative stress. mdpi.com These findings suggest that the benzofuran scaffold can contribute to antioxidant activity, and it is plausible that this compound may possess similar properties, pending experimental confirmation.

Anti-inflammatory Activity in In Vitro Models

While direct experimental data on the anti-inflammatory activity of this compound is not available, the benzofuran core is a feature of various compounds with demonstrated anti-inflammatory properties.